molecular formula C8H10ClNS B12610203 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine CAS No. 873017-02-8

3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine

Cat. No.: B12610203
CAS No.: 873017-02-8
M. Wt: 187.69 g/mol
InChI Key: GTEPTIDVSQWXRJ-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that features a unique structure combining a thieno ring with an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno derivative with an azepine precursor in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

    Thieno[2,3-d]pyrimidines: These compounds share a similar thieno ring structure but differ in the attached pyrimidine ring.

    Thieno[2,3-d]pyridazines: These compounds also feature a thieno ring but are fused with a pyridazine ring.

Uniqueness: 3-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is unique due to its specific combination of a thieno ring with an azepine ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

873017-02-8

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine

InChI

InChI=1S/C8H10ClNS/c9-7-5-11-8-2-4-10-3-1-6(7)8/h5,10H,1-4H2

InChI Key

GTEPTIDVSQWXRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C(=CS2)Cl

Origin of Product

United States

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